molecular formula C14H21NO3 B12217316 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 5296-19-5

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12217316
CAS No.: 5296-19-5
M. Wt: 251.32 g/mol
InChI Key: PQUOZPPZINAMFT-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a morpholine ring and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methylphenoxyacetic acid
  • 4-Methylpropiophenone
  • 2-Hydroxy-5-({1-[(4-Methylphenoxy)Methyl]-3-Oxoprop-1-Enyl}Amino)-L-Tyrosine

Comparison: 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to its combination of a morpholine ring and a methylphenoxy group. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the morpholine ring can enhance its solubility and reactivity compared to other methylphenoxy derivatives .

Properties

CAS No.

5296-19-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H21NO3/c1-12-2-4-14(5-3-12)18-11-13(16)10-15-6-8-17-9-7-15/h2-5,13,16H,6-11H2,1H3

InChI Key

PQUOZPPZINAMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCOCC2)O

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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